2-[[Bis(Boc)amino]methyl]benzonitrile
Description
2-[[Bis(Boc)amino]methyl]benzonitrile is a benzonitrile derivative featuring a bis-tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position of the aromatic ring. The Boc groups serve as protective moieties for the primary amine, enhancing stability during synthetic processes and preventing unwanted side reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, where selective deprotection of amines is critical . Its molecular formula is C₁₈H₂₅N₃O₄, with a molecular weight of 371.4 g/mol. The bulky Boc groups confer high solubility in organic solvents (e.g., dichloromethane, tetrahydrofuran) and moderate thermal stability, making it suitable for multi-step synthetic workflows.
Properties
Molecular Formula |
C18H24N2O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl N-[(2-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)12-14-10-8-7-9-13(14)11-19/h7-10H,12H2,1-6H3 |
InChI Key |
MEKMEIMHBQTQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1C#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD32691180 involves several synthetic routes, typically starting with the formation of a core structure followed by functional group modifications. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of MFCD32691180 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: MFCD32691180 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds.
Scientific Research Applications
MFCD32691180 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32691180 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[[Bis(Boc)amino]methyl]benzonitrile with structurally related benzonitrile derivatives, highlighting key differences in substituents, synthesis, and applications:
Key Comparisons
Structural Features: The Boc-protected compound is distinguished by its sterically hindered, electron-withdrawing Boc groups, which contrast with the unprotected amines in compounds like 2-(Pentan-2-ylamino)benzonitrile (26) or the quinoline-based substituents in L1 and 9OG . Compounds like 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile incorporate aryl-alkylamino chains, enabling π-π stacking or hydrogen bonding, whereas the Boc derivative prioritizes synthetic versatility .
Synthesis: Boc Protection: The Boc compound likely involves sequential Boc protection of 2-aminobenzonitrile using Boc anhydride under basic conditions. This contrasts with reductive amination (e.g., for compound 26) or nucleophilic substitution (e.g., for L1) used for other derivatives .
Physical Properties: Solubility: The Boc compound’s hydrophobicity contrasts with the polar nitro and azo groups in 2-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzonitrile (), which may exhibit aqueous solubility . Melting Points: Unprotected amines (e.g., compound 26, mp 78–80°C) typically have higher melting points than Boc-protected derivatives due to intermolecular hydrogen bonding .
Reactivity and Applications: Bioactivity: L1 and 9OG are designed for protein-targeted interactions (e.g., antiviral activity), leveraging substituents like quinoline for CH-π or electrostatic interactions. The Boc derivative, however, is inert in biological systems until deprotection . Synthetic Utility: The Boc compound enables controlled amine functionalization, whereas 2-Chloro-6-methylbenzonitrile serves as a halogenated building block for cross-coupling reactions .
Research Findings and Trends
- Antiviral Potential: L1’s -CN group engages in nucleophilic interactions with viral protease active sites, a feature absent in the Boc-protected compound due to steric shielding .
- Thermal Stability: Boc groups enhance thermal stability (decomposition >150°C), outperforming compounds like 2-(Pentan-2-ylamino)benzonitrile, which may degrade at lower temperatures .
- Ligand Design: 9OG’s ethylamino linker and quinoline moiety optimize binding to hydrophobic protein pockets, a strategy distinct from the Boc compound’s role as a transient intermediate .
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